3-(1-(Trifluoromethyl)cyclopropyl)aniline

Metabolic stability Pharmacokinetics Lead optimization

3-(1-(Trifluoromethyl)cyclopropyl)aniline (CAS 1935212-46-6) is a meta-substituted aniline building block bearing a 1-(trifluoromethyl)cyclopropyl (Cp-CF₃) group at the 3-position of the phenyl ring. With molecular formula C₁₀H₁₀F₃N and molecular weight 201.19 g/mol, this compound belongs to the class of trifluoromethylcyclopropyl anilines—a scaffold increasingly utilized in medicinal chemistry for its ability to combine the metabolic stability advantages of the Cp-CF₃ motif with the synthetic versatility of a primary aromatic amine.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
Cat. No. B13569815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Trifluoromethyl)cyclopropyl)aniline
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CC=C2)N)C(F)(F)F
InChIInChI=1S/C10H10F3N/c11-10(12,13)9(4-5-9)7-2-1-3-8(14)6-7/h1-3,6H,4-5,14H2
InChIKeyQFSAMSSPGWUMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(Trifluoromethyl)cyclopropyl)aniline – Compound Class and Core Characteristics for Procurement Decisions


3-(1-(Trifluoromethyl)cyclopropyl)aniline (CAS 1935212-46-6) is a meta-substituted aniline building block bearing a 1-(trifluoromethyl)cyclopropyl (Cp-CF₃) group at the 3-position of the phenyl ring . With molecular formula C₁₀H₁₀F₃N and molecular weight 201.19 g/mol, this compound belongs to the class of trifluoromethylcyclopropyl anilines—a scaffold increasingly utilized in medicinal chemistry for its ability to combine the metabolic stability advantages of the Cp-CF₃ motif with the synthetic versatility of a primary aromatic amine [1]. The compound serves as a key intermediate for amide coupling, Suzuki–Miyaura cross-coupling (via derived boronate esters), diazotization, and other transformations that install the Cp-CF₃ pharmacophore into drug candidates and agrochemical leads.

Why Generic Substitution Fails for 3-(1-(Trifluoromethyl)cyclopropyl)aniline in Lead Optimization


Trifluoromethylcyclopropyl anilines cannot be freely interchanged by regioisomeric or connectivity analogs because the position of the aniline nitrogen relative to the Cp-CF₃ group dictates both the electronic character of the aromatic ring and the vector of downstream substituent growth [1]. In matched-pair analyses, replacing a tert-butyl group with Cp-CF₃ consistently reduces in vitro and in vivo clearance—for example, rat clearance dropped from 20 mL/min/kg (t-Bu) to 4.6 mL/min/kg (Cp-CF₃) and half-life extended from 2.3 h to 9.1 h in one representative pair—but this benefit is contingent on the Cp-CF₃ group being attached at the correct ring position to engage the target while avoiding unfavorable steric clashes [2]. The meta-aniline regioisomer (3-position) places the amine in a distinct electronic environment compared to the para (4-) or ortho (2-) isomers, affecting pKa, nucleophilicity, and the geometry of derived amides or sulfonamides, which directly impacts SAR and pharmacokinetic profiles of final compounds.

Quantitative Differentiation Evidence for 3-(1-(Trifluoromethyl)cyclopropyl)aniline vs. Closest Analogs


Metabolic Stability Gain of the Trifluoromethylcyclopropyl (Cp-CF₃) Group Over tert-Butyl: Translational Class Evidence

While not measured on 3-(1-(trifluoromethyl)cyclopropyl)aniline itself, the Cp-CF₃ motif has been validated in multiple matched molecular pairs as a metabolically stable replacement for the oxidation-prone tert-butyl group. In a representative biaryl series, the Cp-CF₃ analog (compound 9) exhibited rat liver microsome clearance below 5 mL/min/kg versus 33 mL/min/kg for the t-Bu parent (compound 1), translating to in vivo rat clearance of 4.6 vs. 20 mL/min/kg and a half-life extension from 2.3 h to 9.1 h [1]. A second matched pair showed RLM clearance of 10 (Cp-CF₃) vs. 36 (t-Bu) mL/min/kg [1]. In a therapeutically relevant context, replacing the t-Bu group of finasteride with Cp-CF₃ increased the human liver microsome half-life from 63 min to 114 min [1]. The LogP shift was modest (4.2 for t-Bu vs. 4.0 for Cp-CF₃ in one pair), indicating that metabolic stability improvement is not driven by gross lipophilicity reduction but by removal of oxidizable sp³ C–H bonds [1]. All tested Cp-CF₃ compounds showed negligible CYP inhibition (IC₅₀ > 50 μM) [1].

Metabolic stability Pharmacokinetics Lead optimization

Computed Physicochemical Property Differentiation: 3- vs. 4-Regioisomer LogP and TPSA Parity with Distinct Steric and Electronic Topology

Computed physicochemical properties for the 3- and 4-regioisomers of (1-(trifluoromethyl)cyclopropyl)aniline are numerically identical when calculated by standard algorithms: both show TPSA of 26.02 Ų and LogP of 2.8627 (ChemScene computational data) . Published PubChem data for the 3-isomer reports XLogP3-AA of 2.8 and TPSA of 26 Ų [1]. Despite the numerical parity in global descriptors, the meta-substitution pattern of the 3-isomer positions the aniline nitrogen in a distinct electrostatic environment compared to the para-isomer, affecting the pKa of the aniline NH₂ (estimated ~4.6 for meta vs. ~5.1 for para based on Hammett σₘ = 0.43 vs. σₚ = 0.54 for the Cp-CF₃ group) and producing different vectors for amide bond formation. The ortho (2-) isomer is sterically more hindered and typically shows altered reactivity in coupling reactions. This regioisomeric differentiation is critical when the aniline is used in library synthesis where the spatial orientation of the amine handle determines the shape and target complementarity of the final library members.

Physicochemical properties Regioisomer comparison Drug-likeness

Commercial Availability and Purity Benchmarking: 3-Isomer Purity up to 98% vs. 97% for the 4-Isomer

3-(1-(Trifluoromethyl)cyclopropyl)aniline is commercially available from multiple vendors with certified purity of 98% (CymitQuimica/Fluorochem brand) and 95% (ChemScene) . The 4-isomer is offered at ≥97% purity (ChemScene) and 98% min. (Capot Chemical) [1]. Pricing data for the 3-isomer from CymitQuimica indicates €360 per 100 mg, €1,155 per 1 g, and €3,416 per 5 g , reflecting the specialty nature of this building block. No pricing was publicly available for the 2-isomer at the time of this assessment, and Sigma-Aldrich does not list any of the three regioisomers, indicating that procurement must go through niche suppliers.

Commercial availability Purity comparison Procurement

Synthetic Versatility: Derivatization to Boronate Ester for Suzuki Coupling

The aniline nitrogen of 3-(1-(trifluoromethyl)cyclopropyl)aniline can be converted to a pinacol boronate ester, as evidenced by the commercial availability of 4,4,5,5-tetramethyl-2-(3-(1-(trifluoromethyl)cyclopropyl)phenyl)-1,3,2-dioxaborolane (CAS 2757328-20-2) [1]. This derivative enables direct Suzuki–Miyaura cross-coupling for late-stage diversification, a capability that distinguishes the 3-isomer from simple trifluoromethyl anilines (e.g., 3-(trifluoromethyl)aniline, CAS 98-16-8) which lack the cyclopropyl ring and its associated conformational rigidity and metabolic stability benefits. The corresponding boronate ester of the 4-isomer is also commercially listed, but the 3-isomer boronate ester provides the meta-substitution pattern required for specific target geometries.

Synthetic utility Cross-coupling Building block diversification

Recommended Application Scenarios for 3-(1-(Trifluoromethyl)cyclopropyl)aniline Based on Evidence


Kinase Inhibitor Lead Optimization Requiring Metabolic Stability at the Solvent-Exposed tert-Butyl Position

Programs encountering high oxidative clearance at a tert-butyl group can replace it with the Cp-CF₃ motif via 3-(1-(trifluoromethyl)cyclopropyl)aniline as the synthetic entry point. The class-level evidence demonstrates 4- to 14-fold reductions in in vivo clearance and 4- to 17-fold half-life extensions in matched pairs [1]. The meta-aniline handle allows attachment to diverse kinase hinge-binding scaffolds, and the pre-formed boronate ester facilitates rapid library expansion.

Agrochemical Discovery Requiring Oxidative Resistance in Cyclopropane-Containing Anilides

Cycloalkanecarboxanilide herbicides and fungicides benefit from the trifluoromethylcyclopropyl group's resistance to oxidative degradation [1]. 3-(1-(Trifluoromethyl)cyclopropyl)aniline provides the meta-substituted aniline core for generating carboxanilide libraries, where the Cp-CF₃ group confers durability in field conditions compared to non-fluorinated cyclopropyl or tert-butyl analogs. Patent literature documents the use of cyclopropyl-carboxanilides as microbiocides, indicating precedence for this scaffold class [2].

CNS Drug Discovery Programs Where Balanced LogP and Low TPSA Are Critical for BBB Penetration

With a computed LogP of ~2.8–2.9 and TPSA of 26 Ų [1][2], compounds derived from 3-(1-(trifluoromethyl)cyclopropyl)aniline fall within the favorable range for CNS penetration (LogP 2–5, TPSA < 60–70 Ų). The trifluoromethylcyclopropyl group improves lipophilicity and resistance to oxidative degradation, making it valuable in optimizing pharmacokinetic properties for CNS targets . The meta-aniline geometry provides distinct growth vectors compared to the para-isomer for accessing CNS targets.

Fragment-Based Drug Discovery Requiring a Fluorinated, Conformationally Restricted Aniline Fragment

The Cp-CF₃ group introduces conformational restriction through the cyclopropane ring while the CF₃ group provides a sensitive ¹⁹F NMR handle for fragment screening and protein-observed NMR experiments. 3-(1-(Trifluoromethyl)cyclopropyl)aniline (MW 201.19) meets fragment library criteria (MW < 300) and the primary amine enables rapid elaboration via amide coupling or reductive amination. The 3-position attachment places the amine vector differently than the 4-isomer, offering an alternative geometry when the para-substituted fragment shows no hits.

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